molecular formula C21H22N4O2 B6585976 N-(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide CAS No. 1251593-98-2

N-(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide

Cat. No. B6585976
CAS RN: 1251593-98-2
M. Wt: 362.4 g/mol
InChI Key: HQBUBZDCLJBDNK-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide, also known as this compound, is an organic compound with a variety of applications in scientific research. It is a white, crystalline powder with a melting point of 131-133°C, and a density of 1.2 g/cm3. It is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO). This compound has been used in a variety of scientific research applications, including as a model compound for studying the mechanism of action of drugs and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide is not fully understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, and it has been shown to inhibit the activity of cytochrome P450 enzymes. It is also believed to act as an antagonist of the serotonin 5-HT2A receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
This compound(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of certain drugs in the body. It has also been shown to act as an antagonist of the serotonin 5-HT2A receptor, which can lead to decreased levels of serotonin in the brain and thus potentially lead to a variety of therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Another advantage is that it is relatively stable in aqueous solutions and is not prone to degradation. A limitation is that the compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

N-(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide has a number of potential future directions for scientific research. These include further study of its mechanism of action, further exploration of its potential therapeutic effects, and development of new synthetic methods for its synthesis. Additionally, further study of its biochemical and physiological effects may lead to the discovery of new therapeutic agents and treatments. Finally, further exploration of its potential applications in drug design and drug delivery systems may lead to the development of more effective and safer drugs.

Synthesis Methods

N-(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3,5-dimethylphenyl isocyanate with 4-acetamidophenylmethyl imidazole in the presence of a base catalyst. This reaction yields a product with a yield of up to 95%. Other methods of synthesis include the reaction of 3,5-dimethylphenyl isocyanate with 4-acetamidophenylmethyl imidazole in the presence of a strong acid catalyst, and the reaction of 3,5-dimethylphenyl isocyanate with 4-acetamidophenylmethyl imidazole in the presence of an organometallic catalyst.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of drugs, as a potential therapeutic agent, and as a substrate for studying enzyme kinetics. It has also been used in the synthesis of other compounds, such as the antifungal drug fluconazole.

properties

IUPAC Name

1-[(4-acetamidophenyl)methyl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14-8-15(2)10-19(9-14)24-21(27)20-12-25(13-22-20)11-17-4-6-18(7-5-17)23-16(3)26/h4-10,12-13H,11H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBUBZDCLJBDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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